molecular formula C13H15F3N2O3 B6199669 N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid CAS No. 2680542-27-0

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid

Cat. No.: B6199669
CAS No.: 2680542-27-0
M. Wt: 304.3
InChI Key:
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Description

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is a compound that features a unique azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring systems, which make them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the azetidine ring can be formed through the reaction of a β-lactam with a suitable nucleophile. The phenylacetamide group is then introduced through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of trifluoroacetic acid as a solvent or reagent can aid in the purification and stabilization of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azetidin-3-yl)phenyl]acetamide
  • N-[2-(azetidin-3-yl)phenyl]acetamide
  • N-[3-(azetidin-3-yl)phenyl]propionamide

Uniqueness

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of trifluoroacetic acid, which can enhance its reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

CAS No.

2680542-27-0

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.3

Purity

95

Origin of Product

United States

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